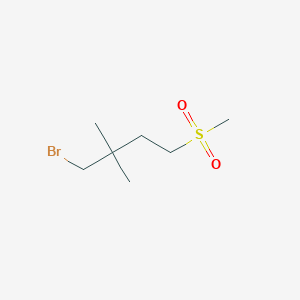
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane is an organic compound with the molecular formula C7H15BrO2S and a molecular weight of 243.16 g/mol . This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a dimethylbutane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane can be synthesized through various synthetic routes. One common method involves the bromination of 4-methanesulfonyl-2,2-dimethylbutane using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the methanesulfonyl group.
Scientific Research Applications
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-4-methanesulfonyl-2,2-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds . The methanesulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-dimethylbutane: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
4-Methanesulfonyl-2,2-dimethylbutane: Lacks the bromine atom, affecting its chemical behavior.
1-Bromo-4-methanesulfonyl-2,3-dimethylbutane: Similar structure but with a different substitution pattern.
Uniqueness
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C7H15BrO2S |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-4-methylsulfonylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-7(2,6-8)4-5-11(3,9)10/h4-6H2,1-3H3 |
InChI Key |
TYYXXPILXYGCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
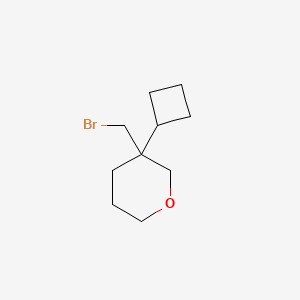
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)




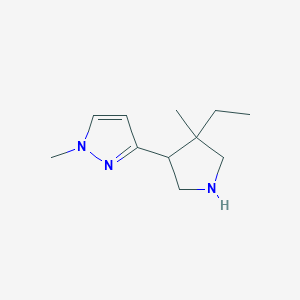
![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
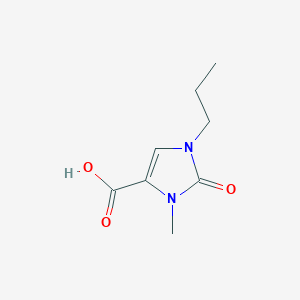
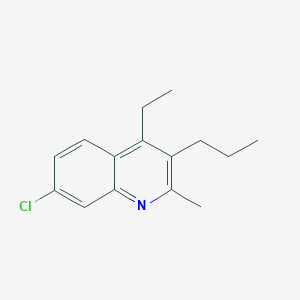
![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)

